molecular formula C14H20O3 B2660394 2-(3,3-Dimethylbutoxy)-2-phenylacetic acid CAS No. 1498247-91-8

2-(3,3-Dimethylbutoxy)-2-phenylacetic acid

Cat. No.: B2660394
CAS No.: 1498247-91-8
M. Wt: 236.311
InChI Key: ILXDJVUNIOATOY-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutoxy)-2-phenylacetic acid is an organic compound with a unique structure that combines a phenylacetic acid moiety with a 3,3-dimethylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbutoxy)-2-phenylacetic acid typically involves the reaction of 2-phenylacetic acid with 3,3-dimethylbutanol under acidic conditions to form the ester intermediate. This intermediate is then hydrolyzed to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbutoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,3-Dimethylbutoxy)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Dimethylbutoxy)-5-fluorobenzoic acid
  • 2-(3,3-Dimethylbutoxy)-4-methylbenzoic acid
  • 2-(3,3-Dimethylbutoxy)-3-nitrobenzoic acid

Uniqueness

2-(3,3-Dimethylbutoxy)-2-phenylacetic acid is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the 3,3-dimethylbutoxy group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

2-(3,3-dimethylbutoxy)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)9-10-17-12(13(15)16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXDJVUNIOATOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCOC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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